molecular formula C7H7NO2 B6279125 5-cyclopropyl-1,2-oxazole-4-carbaldehyde CAS No. 1557510-07-2

5-cyclopropyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B6279125
CAS No.: 1557510-07-2
M. Wt: 137.1
InChI Key:
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Description

5-cyclopropyl-1,2-oxazole-4-carbaldehyde is a chemical compound with the molecular weight of 137.14 . It is a powder in physical form . The IUPAC name for this compound is 5-cyclopropyloxazole-4-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO2/c9-3-6-7(5-1-2-5)10-4-8-6/h3-5H,1-2H2 . This indicates that the molecule consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical and Chemical Properties Analysis

This compound is a powder in physical form . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The safety information for 5-cyclopropyl-1,2-oxazole-4-carbaldehyde includes several hazard statements such as H227, H302, H312, H315, H319, H332, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

While specific future directions for 5-cyclopropyl-1,2-oxazole-4-carbaldehyde are not mentioned in the available literature, there is a general interest in the synthesis of various oxazole derivatives due to their wide spectrum of biological activities . This suggests potential future research directions in exploring the biological activities of this compound and its derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-1,2-oxazole-4-carbaldehyde involves the conversion of a cyclopropyl ketone to the corresponding oxazole via a cyclization reaction. The oxazole is then oxidized to the aldehyde using an appropriate oxidizing agent.", "Starting Materials": [ "Cyclopropyl ketone", "Hydrazine hydrate", "Acetic anhydride", "Sodium acetate", "Acetic acid", "Phosphorus pentoxide", "Methanol", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Conversion of cyclopropyl ketone to oxazole", "a. Mix cyclopropyl ketone, hydrazine hydrate, acetic anhydride, and sodium acetate in acetic acid.", "b. Heat the mixture to reflux for several hours.", "c. Cool the mixture and filter the resulting solid.", "d. Dry the solid and recrystallize from methanol to obtain the oxazole product.", "Step 2: Oxidation of oxazole to aldehyde", "a. Mix the oxazole product, phosphorus pentoxide, and acetic anhydride in acetic acid.", "b. Heat the mixture to reflux for several hours.", "c. Cool the mixture and filter the resulting solid.", "d. Dissolve the solid in methanol and add hydrogen peroxide dropwise with stirring.", "e. Add sodium hydroxide to the mixture to adjust the pH to basic.", "f. Extract the aldehyde product with a suitable organic solvent and dry over anhydrous sodium sulfate.", "g. Purify the aldehyde product by distillation or recrystallization." ] }

CAS No.

1557510-07-2

Molecular Formula

C7H7NO2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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